molecular formula C19H18FN3O3S2 B2842461 (4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941918-61-2

(4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2842461
CAS RN: 941918-61-2
M. Wt: 419.49
InChI Key: XYEYADZBSZHXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.49. The purity is usually 95%.
BenchChem offers high-quality (4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A significant focus has been on the development of efficient synthetic methodologies for related compounds, such as those involving microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions for the regioselective synthesis of heterocyclic amides, which serve as strategic intermediates for further chemical transformations (Moreno-Fuquen et al., 2019). Another research highlighted the synthesis and structural exploration of bioactive heterocycles, emphasizing their antiproliferative activity and structure-characterization through various spectroscopic techniques (Prasad et al., 2018).

Biological Activity and Applications

  • The antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds has been studied, revealing some compounds' promising anti-microbial properties, indicating a potential application in developing new antimicrobial agents (Sathe et al., 2011).
  • Research into the design, synthesis, and evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial agents has uncovered new chemotypes with potential therapeutic applications against Mycobacterium tuberculosis, highlighting the importance of molecular design in enhancing biological activity (Pancholia et al., 2016).

Chemical Properties and Mechanistic Insights

  • The synthesis and property evaluation of novel sulfonated poly(ether ether ketone) for direct methanol fuel cell applications demonstrate the compound's relevance in material science, indicating its utility in enhancing the performance of fuel cells (Li et al., 2009).
  • A study on the crystal structure of a related compound provides insights into its molecular conformation and potential applications in material science and pharmaceuticals, reflecting the broad utility of fluorophenyl compounds in various scientific domains (Nagaraju et al., 2018).

properties

IUPAC Name

(4-fluorophenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-4-2-3-15-17(16)21-19(27-15)23-11-9-22(10-12-23)18(24)13-5-7-14(20)8-6-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYADZBSZHXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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